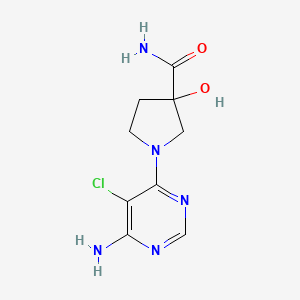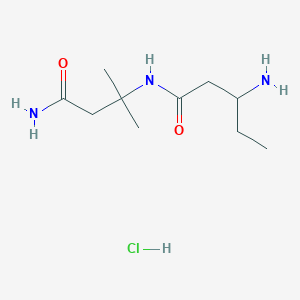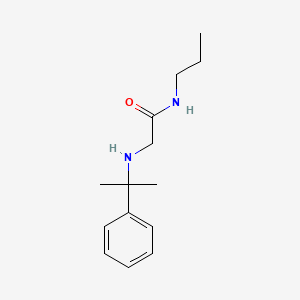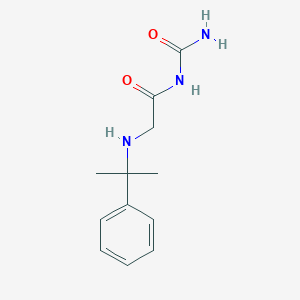
1-(6-Amino-5-chloropyrimidin-4-yl)-3-hydroxypyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Amino-5-chloropyrimidin-4-yl)-3-hydroxypyrrolidine-3-carboxamide is a synthetic organic compound characterized by its unique pyrimidine and pyrrolidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Amino-5-chloropyrimidin-4-yl)-3-hydroxypyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common method starts with the chlorination of a pyrimidine derivative, followed by amination to introduce the amino group. The pyrrolidine ring is then constructed through cyclization reactions, and the hydroxyl and carboxamide groups are introduced via selective functional group transformations.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process. Stringent quality control measures are implemented to meet the standards required for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions: 1-(6-Amino-5-chloropyrimidin-4-yl)-3-hydroxypyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under specific conditions.
Reduction: The compound can be reduced to modify the pyrimidine ring or the pyrrolidine moiety.
Substitution: The chlorine atom on the pyrimidine ring can be substituted with different nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
Scientific Research Applications
1-(6-Amino-5-chloropyrimidin-4-yl)-3-hydroxypyrrolidine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(6-Amino-5-chloropyrimidin-4-yl)-3-hydroxypyrrolidine-3-carboxamide involves its interaction with specific molecular targets. It may inhibit or activate enzymes, bind to receptors, or interfere with nucleic acid functions. The exact pathways depend on the biological context and the specific application being studied.
Comparison with Similar Compounds
- 1-(6-Amino-5-chloropyrimidin-4-yl)piperidin-4-yl-2-cyclopentylacetamide
- 1-(6-Amino-5-chloropyrimidin-4-yl)-3-hydroxy-2-pyrrolidinone
Uniqueness: 1-(6-Amino-5-chloropyrimidin-4-yl)-3-hydroxypyrrolidine-3-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
1-(6-amino-5-chloropyrimidin-4-yl)-3-hydroxypyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN5O2/c10-5-6(11)13-4-14-7(5)15-2-1-9(17,3-15)8(12)16/h4,17H,1-3H2,(H2,12,16)(H2,11,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLTJZHYHIPVUFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(C(=O)N)O)C2=NC=NC(=C2Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(2-cyanoethyl)pyrrolidin-3-yl]methanesulfonamide](/img/structure/B7049238.png)
![2-[Cyclopropyl-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]amino]acetonitrile](/img/structure/B7049248.png)


![1-[2-(4-Methyl-2-oxo-1,3-thiazol-3-yl)ethyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7049257.png)
![1-[(1-Propan-2-ylimidazol-2-yl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7049261.png)
![2-Methyl-2-[[methyl-[(1-methyltriazol-4-yl)methyl]amino]methyl]propane-1,3-diol](/img/structure/B7049267.png)
![(2R)-3-methyl-2-[(3-methylimidazole-4-carbonyl)amino]butanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B7049269.png)
![1-(1,1-dioxothiolan-3-yl)-N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]methanamine](/img/structure/B7049274.png)

![2-[2-(3-hydroxypropyl)pyrrolidin-1-yl]-N,N-dimethylethanesulfonamide](/img/structure/B7049286.png)

![N-[(2-bromo-5-fluorophenyl)methyl]-1,4-dioxepan-6-amine](/img/structure/B7049297.png)
![1-[4-(Oxan-4-yl)butyl]pyrazole-4-carbonitrile](/img/structure/B7049307.png)
